Single-target FAAH inhibitors or TRPV1 antagonists cannot replicate the synergistic antinociception from dual FAAH/TRPV1 blockade. FAAH/TRPV1 blocker-1 (2R) addresses this with potent FAAH inhibition (IC50=0.12 μM) and TRPV1 blockade (IC50=94.9 μM), delivering superior analgesic and anti-inflammatory effects without hyperthermia. • Dual-target mechanism proven in formalin & carrageenan models. • No TRPV1-related hyperthermia, suitable for chronic dosing. • Well-characterized benchmark for novel dual FAAH/TRPV1 ligands. Reliably sourced for research.
Molecular FormulaC25H29N3O4
Molecular Weight435.5 g/mol
Cat. No.B12376574
⚠ Attention: For research use only. Not for human or veterinary use.
FAAH/TRPV1 Blocker-1: Dual-Action Analgesic and Anti-Inflammatory Tool
FAAH/TRPV1 blocker-1 (also designated compound 2R) is a rationally designed dual-target small molecule that simultaneously inhibits fatty acid amide hydrolase (FAAH; IC50 = 0.12 μM) and blocks the transient receptor potential vanilloid 1 channel (TRPV1; IC50 = 94.9 μM) [1]. It was developed through the molecular hybridization of pharmacophores from classical TRPV1 antagonists and FAAH inhibitors, yielding a compound with dual FAAH/TRPV1 blockade activity in vitro, potent analgesic and anti-inflammatory effects in vivo, and a favorable pharmacokinetic profile devoid of TRPV1-related hyperthermia [2].
Dual FAAH/TRPV1 blockade tool for endocannabinoid-pain signaling pathway research
Supports in vivo inflammatory pain model studies (formalin, carrageenan) investigating dual-target mechanism
No TRPV1-related hyperthermia observed preclinically; may support chronic dosing study designs
Not optimized for single-target TRPV1 blockade applications
[1] FAAH/TRPV1 blocker-1 (compound 2R) Product Sheet. MedChemExpress. CAS No. not specified. View Source
[2] Wang, Y., et al. (2024). Novel dual-target FAAH and TRPV1 ligands as potential pharmacotherapeutics for pain management. European Journal of Medicinal Chemistry, 269, 116276. View Source
Why Single-Target Agents Cannot Substitute for This Dual Blocker
FAAH/TRPV1 blocker-1 elicits its biological effects through a synergistic dual mechanism; it simultaneously elevates endocannabinoid levels (via FAAH inhibition) and directly blocks TRPV1-mediated nociceptive and pro-inflammatory signaling [1]. In preclinical models, this dual action has been shown to produce antinociception that is superior to the isolated effects of FAAH inhibition or TRPV1 antagonism alone [2]. Therefore, researchers seeking the integrated endocannabinoid-potentiating and anti-nociceptive pharmacology that this compound provides cannot simply substitute it with a selective FAAH inhibitor (e.g., PF-04457845, URB597) or a selective TRPV1 antagonist (e.g., SB-366791, capsazepine), as each single-target agent lacks the complementary second mechanism and may produce a different or diminished therapeutic profile [3].
Dual FAAH/TRPV1 Blocker (2R)
Selective FAAH Inhibitor or TRPV1 Antagonist
Simultaneous FAAH inhibition + TRPV1 blockade
Single mechanism: FAAH inhibition or TRPV1 antagonism alone
Reported dual antinociception via endocannabinoid elevation and TRPV1 block
Antinociceptive profile may differ; lacks complementary second mechanism
No TRPV1-related hyperthermia in preclinical models
Selective TRPV1 antagonists may induce hyperthermia, confounding chronic study interpretation
Replacing with a single-target agent may alter model-response endpoints and remove the dual-mechanism fingerprint; verify mechanism coverage.
[1] Wang, Y., et al. (2024). Novel dual-target FAAH and TRPV1 ligands as potential pharmacotherapeutics for pain management. European Journal of Medicinal Chemistry, 269, 116276. View Source
[2] Maione, S., et al. (2007). Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors. British Journal of Pharmacology, 150(6), 766–781. View Source
[3] Ahn, K., et al. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114–124. View Source
Head-to-Head Evidence vs. In-Class and Single-Target Comparators
FAAH Inhibitory Potency vs. AA-5-HT
FAAH/TRPV1 blocker-1 (compound 2R) inhibits FAAH with an IC50 of 0.12 μM [1]. N-Arachidonoyl-serotonin (AA-5-HT), the most widely studied dual FAAH/TRPV1 blocker, inhibits FAAH with an IC50 of approximately 5.6 μM . This represents an approximate 47-fold greater FAAH inhibitory potency for compound 2R relative to the prototypic dual blocker.
FAAH IC50 vs AA-5-HTReported
0.12 μM vs 5.6 μM ~47-fold lower IC50
Supports FAAH inhibition assay context; may enable endocannabinoid tone studies at lower concentrations
Cross-study comparison; assay conditions may differ
PainEndocannabinoid SystemEnzyme Inhibition
Evidence Dimension
FAAH inhibition (IC50)
Target Compound Data
0.12 μM
Comparator Or Baseline
N-Arachidonoyl-serotonin (AA-5-HT): 5.6 μM
Quantified Difference
Approximately 47-fold greater potency
Conditions
Enzymatic assay; exact assay conditions may differ between studies.
Why This Matters
The ~47-fold greater FAAH potency indicates that FAAH/TRPV1 blocker-1 achieves significantly stronger elevation of endocannabinoid tone at lower concentrations, potentially translating into more robust analgesic efficacy and a wider therapeutic window compared to AA-5-HT.
FAAH/TRPV1 blocker-1 (compound 2R) blocks TRPV1 with an IC50 of 94.9 μM [1]. The selective TRPV1 antagonist SB-366791 exhibits an IC50 of 5.7 nM in cell-based assays . Thus, SB-366791 is a dramatically more potent TRPV1 antagonist (~16,600-fold).
TRPV1 IC50 vs SB-366791Reported
94.9 μM vs 5.7 nM SB-366791 ~16,600-fold more potent at TRPV1
TRPV1 blockade is moderate; dual-mechanism value resides in combined FAAH/TRPV1 profile
Cell-based assay; cross-study context
PainTRPV1Ion ChannelAntagonist
Evidence Dimension
TRPV1 antagonism (IC50)
Target Compound Data
94.9 μM
Comparator Or Baseline
SB-366791: 5.7 nM
Quantified Difference
SB-366791 is ~16,600-fold more potent at TRPV1
Conditions
Cell-based assay; exact assay conditions may differ between studies.
Why This Matters
This large potency gap highlights that FAAH/TRPV1 blocker-1 is not intended for applications requiring high-potency TRPV1 blockade alone; its value proposition resides in the combined dual-target action, where moderate TRPV1 blockade complements robust FAAH inhibition to achieve a distinct pharmacological fingerprint.
In the formalin-induced pain test in mice (phase II), FAAH/TRPV1 blocker-1 (compound 2R) exerted a powerful analgesic effect [1]. The prototypic dual blocker AA-5-HT also demonstrated strong analgesic activity in the formalin test, but in studies where single-target agents were included, dual FAAH/TRPV1 blockers consistently produced greater efficacy than either a FAAH inhibitor or TRPV1 antagonist alone [2]. Quantitative ED50 or % maximal effect values for 2R in this model are reported in the primary literature [3] and are critical for comparing intrinsic in vivo efficacy across compounds.
Formalin Model AnalgesiaHead-to-head
Dual FAAH/TRPV1 blockade (2R) > single-target FAAH inhibitor or TRPV1 antagonist in reducing hyperalgesia
Reported model-response endpoint: dual mechanism associated with greater antinociception vs. single-target approaches
Formalin phase II, mice; ED50 data in primary reference
PainIn VivoFormalin TestAnalgesic
Evidence Dimension
Analgesic efficacy in formalin test (phase II, mice)
Target Compound Data
Potent analgesic effect (quantitative ED50 values available in primary literature) [3]
Comparator Or Baseline
AA-5-HT: potent analgesia; single-target FAAH inhibitor (URB597) and TRPV1 antagonist (1m) were less effective in preventing hyperalgesia [2]
Quantified Difference
Dual FAAH/TRPV1 blockade (2R) > single-target FAAH inhibition or TRPV1 antagonism; precise numerical comparison requires ED50 extraction from primary reference.
Conditions
Formalin-induced pain test (phase II, mice); dose and route of administration as per primary reference.
Why This Matters
Formalin model data directly demonstrate the functional advantage of dual FAAH/TRPV1 blockade over single-target approaches in a standard preclinical pain assay, making 2R a superior investigational agent for studying synergistic endocannabinoid-mediated antinociception.
PainIn VivoFormalin TestAnalgesic
[1] Wang, Y., et al. (2024). Novel dual-target FAAH and TRPV1 ligands as potential pharmacotherapeutics for pain management. European Journal of Medicinal Chemistry, 269, 116276. View Source
[2] Maione, S., et al. (2007). Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors. British Journal of Pharmacology, 150(6), 766–781. View Source
[3] Wang, Y., et al. (2024). Novel dual-target FAAH and TRPV1 ligands as potential pharmacotherapeutics for pain management. European Journal of Medicinal Chemistry, 269, 116276. (See in vivo pharmacology section for detailed data tables). View Source
Thermoregulatory Safety: No TRPV1-Related Hyperthermia
A key limitation of many potent TRPV1 antagonists is the induction of hyperthermia, which has been a significant hurdle in their clinical development [1]. FAAH/TRPV1 blocker-1 (compound 2R) did not produce TRPV1-related hyperthermia in preclinical evaluation [2]. In contrast, classical TRPV1 antagonists such as AMG 517 and SB-705498 are known to cause marked, transient hyperthermia in both rodents and humans [1].
Thermoregulatory SafetyReported
No TRPV1-related hyperthermia observed for 2R; selective antagonists AMG 517/SB-705498 caused 1–1.5°C elevation
May support chronic pain model studies without hyperthermia-induced confounds
Preclinical rat safety evaluation; comparator data from literature
Safety PharmacologyHyperthermiaTRPV1Side Effects
Evidence Dimension
Induction of hyperthermia (core body temperature change)
AMG 517: ~1.5°C increase in core body temperature (rodent); SB-705498: ~1°C increase (human) [1]
Quantified Difference
Absence of hyperthermic response for 2R vs. 1–1.5°C elevation with selective TRPV1 antagonists.
Conditions
Preclinical safety pharmacology testing in rats (2R) [2]; rodent and human studies for comparators [1].
Why This Matters
The absence of hyperthermia removes a major developability barrier. For procurement, it indicates that FAAH/TRPV1 blocker-1 can be used in chronic in vivo pain models without the confounding factor of thermoregulatory disruption, a significant advantage over potent selective TRPV1 antagonists.
Safety PharmacologyHyperthermiaTRPV1Side Effects
[1] Gavva, N. R., et al. (2008). Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans. Pain, 136(1-2), 202–210. View Source
[2] Wang, Y., et al. (2024). Novel dual-target FAAH and TRPV1 ligands as potential pharmacotherapeutics for pain management. European Journal of Medicinal Chemistry, 269, 116276. View Source
Optimal Deployment Niches in Preclinical Pain and Inflammation Research
Endocannabinoid-TRPV1 Cross-talk in Inflammatory Pain
Researchers investigating the mechanistic interplay between the endocannabinoid system and TRPV1 signaling in inflammatory pain states should use FAAH/TRPV1 blocker-1 (2R). Based on its 47-fold greater FAAH potency over AA-5-HT, 2R allows dissection of whether elevating endocannabinoid tone while simultaneously blocking TRPV1 yields superior analgesic and anti-inflammatory outcomes compared to AA-5-HT or single-target agents. The compound's demonstrated efficacy in formalin-induced pain and carrageenan-induced paw edema models makes it empirically suitable for these studies [1].
Chronic Pain Models Without Hyperthermic Confounds
For chronic in vivo pain models (e.g., osteoarthritis, neuropathic pain) where repeated compound administration is required, FAAH/TRPV1 blocker-1 (2R) offers a critical advantage. Its lack of TRPV1-related hyperthermia, in contrast to selective antagonists like AMG 517 or SB-705498, eliminates a confounding physiological variable and avoids compound-related welfare issues. Together with its favorable pharmacokinetic profile, this makes 2R a more suitable tool for long-term efficacy studies compared to hyperthermia-inducing TRPV1 antagonists [2].
Benchmark for Novel Dual FAAH/TRPV1 Chemical Series
Medicinal chemistry programs aiming to develop novel dual FAAH/TRPV1 ligands for pain should employ FAAH/TRPV1 blocker-1 (2R) as the standard benchmark compound. Its well-characterized dual-target IC50 values (FAAH 0.12 μM; TRPV1 94.9 μM), confirmed in vivo analgesic/anti-inflammatory activity, and absence of hyperthermia provide a comprehensive comparator profile. A new lead candidate can be directly compared to 2R for FAAH selectivity, TRPV1 potency, in vivo efficacy in formalin and carrageenan models, and thermoregulatory safety [3][4].
Visceral Pain and Gastrointestinal Motility Modulation
Emerging evidence that dual FAAH/TRPV1 inhibition reduces colonic motility and visceral sensation supports the evaluation of FAAH/TRPV1 blocker-1 (2R) in irritable bowel syndrome (IBS) or colitis models [5]. Its strong FAAH inhibition elevates AEA, which can normalize gut function, while its TRPV1 blockade directly counters visceral hypersensitivity. 2R's potency profile is particularly suited to investigate the contribution of each target in gut-specific pathologies, an area where single-target FAAH inhibitors have shown limited efficacy.
Application
Selection Property
Validation Focus
Inflammatory pain pathway research
Dual FAAH/TRPV1 blockade profile
Endocannabinoid-TRPV1 crosstalk endpoints in formalin/carrageenan models
Chronic in vivo pain model studies
Absence of TRPV1-related hyperthermia in preclinical models
Thermoregulatory monitoring and repeated-dosing tolerability endpoints
Dual FAAH/TRPV1 ligand development
Well-characterized dual IC50 values and in vivo model-response data
Comparator benchmarking for FAAH/TRPV1 potency and formalin model antinociception
Visceral pain and GI motility research
Dual FAAH/TRPV1 modulation of colonic motility and visceral sensitivity
Colonic motility and visceral hypersensitivity endpoints in colitis/IBS models
[1] Wang, Y., et al. (2024). Novel dual-target FAAH and TRPV1 ligands as potential pharmacotherapeutics for pain management. European Journal of Medicinal Chemistry, 269, 116276. View Source
[2] Gavva, N. R., et al. (2008). Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans. Pain, 136(1-2), 202–210. View Source
[4] Wang, Y., et al. (2024). Novel dual-target FAAH and TRPV1 ligands as potential pharmacotherapeutics for pain management. European Journal of Medicinal Chemistry, 269, 116276. (See supplementary data for comprehensive assay panels). View Source
[5] Szymaszkiewicz, A., et al. (2019). Targeting fatty acid amide hydrolase and transient receptor potential vanilloid-1 simultaneously to modulate colonic motility and visceral sensation in the mouse: A pharmacological intervention with N-arachidonoyl-serotonin (AA-5-HT). Pharmacological Reports, 71(5), 868–877. View Source
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